molecular formula C16H19N3O5 B2662350 Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 321681-84-9

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B2662350
CAS番号: 321681-84-9
分子量: 333.344
InChIキー: GJARFAFMBBYFFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or its modified variants. DHPMs are pharmacologically significant due to their anticancer, antiviral, and anti-inflammatory properties . This compound features a 3-nitrophenyl substituent at position 4, an ethyl group at position 1, and a methyl group at position 4. Its structural uniqueness lies in the electron-withdrawing nitro group at the meta position of the phenyl ring, which may influence electronic interactions in biological systems .

特性

IUPAC Name

ethyl 3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-4-18-10(3)13(15(20)24-5-2)14(17-16(18)21)11-7-6-8-12(9-11)19(22)23/h6-9,14H,4-5H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJARFAFMBBYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1666111-39-2) is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring system with a nitrophenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidine derivatives have shown significant antimicrobial properties. A study evaluated the minimum inhibitory concentrations (MICs) against various fungal strains:

CompoundFungal StrainMIC80 (µg/mL)MIC50 (µg/mL)
1Candida albicans≤250≤250
2Cryptococcus neoformans≤250≤250

The results indicated that the compound exhibited potent antifungal activity against both C. albicans and C. neoformans, with lower MIC values suggesting higher efficacy against C. neoformans .

Antitumor Activity

Research has indicated that derivatives of dihydropyrimidines possess antitumor properties. In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines by activating caspase pathways .

The biological activity of ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidine is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication in pathogens and cancer cells.
  • Interference with Cell Signaling Pathways : It may modulate signaling pathways that regulate cell growth and apoptosis.
  • Formation of Reactive Oxygen Species (ROS) : Some studies suggest that it induces oxidative stress in target cells, leading to cell death.

Study on Antifungal Efficacy

A comprehensive study assessed the antifungal efficacy of various dihydropyrimidine derivatives, including ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidine. The findings revealed that this compound exhibited significant antifungal activity at concentrations as low as 250 µg/mL against C. neoformans, making it a promising candidate for further development in antifungal therapies .

Investigation into Antitumor Properties

Another significant investigation focused on the antitumor potential of this compound. In vitro assays demonstrated that it effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating effective concentration levels required for significant inhibition .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines, including ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the nitrophenyl group is believed to enhance their efficacy by facilitating interactions with microbial cell membranes .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures. This makes it a candidate for further research into treatments for inflammatory diseases such as arthritis and other chronic conditions .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. The specific interactions at the molecular level are still under investigation, but initial results are promising .

Biginelli Reaction

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using the Biginelli reaction, a well-known multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea. This reaction is notable for its efficiency in producing dihydropyrimidinone derivatives in a single step under mild conditions .

As a Building Block

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its functional groups allow for further modifications through various chemical reactions such as alkylation, acylation, or cyclization. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

Polymer Chemistry

In material science, derivatives of ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are being explored for their potential use in polymer chemistry. The compound's ability to participate in polymerization reactions could lead to the development of new materials with tailored properties for applications in coatings, adhesives, and other industrial products .

Nanotechnology Applications

Emerging research suggests that incorporating this compound into nanostructured materials could enhance their properties. For instance, its use in creating nanocarriers for drug delivery systems is being investigated due to its biocompatibility and ability to encapsulate therapeutic agents effectively .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Observations :

Substituent Effects: The 3-nitrophenyl group in the target compound may confer distinct electronic properties compared to para-substituted analogs (e.g., 4-nitrophenyl in ). Meta substitution reduces steric hindrance but may alter binding affinity to hydrophobic enzyme pockets .

Synthetic Efficiency: Fe₃O₄ nanoparticle catalysis (94% yield, ) outperforms traditional acid catalysts (e.g., HCl/CuCl₂·2H₂O in , 17.8% yield for a nitro-substituted analog). The target compound’s synthesis likely requires optimization due to steric challenges from the N1-ethyl group.

Biological Activity :

  • Chloromethyl-substituted analogs (e.g., ) show potent anticancer activity (IC₅₀ = 12.3 μM against MCF-7), suggesting that electron-withdrawing groups enhance cytotoxicity.
  • Thiophene- and triazole-modified DHPMs (e.g., ) exhibit superior activity (IC₅₀ < 10 μM) due to additional heterocyclic interactions.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In analogous DHPMs, the dihedral angle between the phenyl ring and the pyrimidine core ranges from 75.25° to 87.7° , influenced by substituent bulk and electronic effects . The 3-nitrophenyl group in the target compound may induce slight torsional strain compared to para-substituted derivatives.
  • Hydrogen Bonding : DHPMs typically form intermolecular N–H···O bonds, stabilizing crystal packing. The nitro group may participate in C–H···O interactions, enhancing lattice stability .

Pharmacological Potential and Limitations

  • Drug-Likeness : The nitro group improves target binding but may increase toxicity risks. Chloromethyl and thiophene derivatives offer better selectivity profiles .
  • Lead Optimization: Structural modifications, such as replacing the nitro group with bioisosteres (e.g., cyano or trifluoromethyl), could mitigate toxicity while retaining activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via Biginelli-like multicomponent reactions using ethyl acetoacetate, urea/thiourea, and substituted aldehydes. Optimization involves refluxing in acetic acid/acetic anhydride with catalytic sodium acetate (8–10 hours at 110–120°C) . Adjusting molar ratios of reactants (e.g., 1:1:1 for aldehyde, β-ketoester, and urea) and solvent polarity can improve yields. Recrystallization from ethyl acetate/ethanol (3:2) is effective for purification .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

  • Use a combination of melting point analysis , FT-IR (to confirm carbonyl and nitro group stretches), and ¹H/¹³C NMR (to verify substituent positions and ring puckering). Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute structural confirmation, with R-factors < 0.05 indicating high precision .

Q. What safety precautions are critical when handling this nitro-substituted tetrahydropyrimidine?

  • Avoid ignition sources (P210) due to potential thermal instability. Use PPE (gloves, goggles) and work in a fume hood. The nitro group may pose mutagenic risks, so adhere to protocols for hazardous waste disposal (P201/P202) .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s electronic properties and reactivity?

  • The electron-withdrawing nitro group stabilizes the tetrahydropyrimidine ring via resonance, altering reaction kinetics in further functionalization (e.g., nucleophilic substitution). Computational studies (DFT) suggest increased electrophilicity at C4 and C5 positions, making these sites reactive in cross-coupling reactions .

Q. What crystallographic data are available for this compound, and how does its conformation affect intermolecular interactions?

  • SC-XRD reveals a flattened boat conformation in the tetrahydropyrimidine ring (C5 deviation: ~0.224 Å from the plane). The nitro group participates in bifurcated C–H···O hydrogen bonds, forming chains along the crystallographic c-axis. Dihedral angles between aromatic rings (e.g., 80.94° in related analogs) highlight steric effects .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

  • Pharmacological inconsistencies (e.g., antimicrobial vs. inactive results) may arise from substituent positioning. For example, replacing 3-nitrophenyl with 4-hydroxyphenyl reduces antibacterial efficacy. Use structure-activity relationship (SAR) studies with standardized assays (e.g., MIC for bacteria, IC₅₀ for cytotoxicity) to isolate substituent effects .

Q. What methodologies are recommended for studying the compound’s potential as a kinase inhibitor?

  • Employ molecular docking (PDB: kinase domains) to predict binding affinities. Validate with enzymatic assays (e.g., ADP-Glo™ kinase assay) and compare inhibition profiles against reference drugs. The nitro group’s orientation may sterically hinder ATP-binding pockets in kinases like EGFR .

Methodological Notes

  • Spectral Data Interpretation : NMR signals for the ethyl group typically appear as quartets (δ ~4.1 ppm for CH₂) and triplets (δ ~1.2 ppm for CH₃). The 3-nitrophenyl group shows characteristic aromatic protons as doublets (δ ~7.5–8.2 ppm) .
  • Crystallization Tips : Slow evaporation of ethyl acetate/ethanol (3:2) at 294 K produces diffraction-quality crystals. Disorder in the ethyl group requires constrained refinement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。